molecular formula C16H16N2O2S2 B3885667 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one

3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one

Cat. No.: B3885667
M. Wt: 332.4 g/mol
InChI Key: DDORMDSQFBNRPW-SEYXRHQNSA-N
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Description

3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring fused with an indolone moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one typically involves the condensation of appropriate thiazolidinone and indolone precursors. One common method is the Knoevenagel condensation, which employs organic bases such as piperidine, triethylamine (TEA), and sodium acetate (AcONa) under microwave dielectric heating . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one apart from similar compounds is its specific substitution pattern and the presence of a pentyl group

Properties

IUPAC Name

(5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-2-3-6-9-18-11-8-5-4-7-10(11)12(15(18)20)13-14(19)17-16(21)22-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,19,21)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORMDSQFBNRPW-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one
Reactant of Route 2
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3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one
Reactant of Route 4
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-Oxo-2-thioxo-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-indol-2-one

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